(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
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Overview
Description
(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole is a complex organic compound featuring a fused ring system that includes a chromene and an oxazole moiety. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable subject for synthetic and medicinal chemistry research.
Mechanism of Action
Target of Action
The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
The compounds interact with their targets, the estrogen receptors, by binding to them .
Biochemical Pathways
Given the target of these compounds, they are likely to influence theestrogen signaling pathway , which plays a crucial role in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Result of Action
As they target estrogen receptors, they may influence the transcription of target genes and subsequently affect cellular function .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of these compounds include pH, temperature, and the presence of other interacting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions. The oxazole ring is then introduced through a cyclization reaction involving an appropriate amino alcohol and a brominated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (3As,9bR)-8-chloro-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
- (3As,9bR)-8-fluoro-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
- (3As,9bR)-8-iodo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
Uniqueness
The uniqueness of (3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(3aS,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNZXXFKNSMLB-WRWORJQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C=C(C=C3)Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C=C(C=C3)Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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